![molecular formula C15H26O2 B14512644 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-05-9](/img/structure/B14512644.png)
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a dioxaspiro ring system. Spiroacetals are known for their presence in various natural products and their significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring . Another approach involves the use of palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .
Industrial Production Methods
Industrial production methods for spiroacetals like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroacetal ring into simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted spiroacetals .
Aplicaciones Científicas De Investigación
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- 2-Methyl-1,7-dioxaspiro[5.5]undecane
Uniqueness
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other spiroacetal compounds .
Propiedades
Número CAS |
62674-05-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
6-cyclohexyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H26O2/c1-12-11-16-15(17-12)10-6-5-9-14(15)13-7-3-2-4-8-13/h12-14H,2-11H2,1H3 |
Clave InChI |
NOBYDUIBJRUEAP-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2(O1)CCCCC2C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
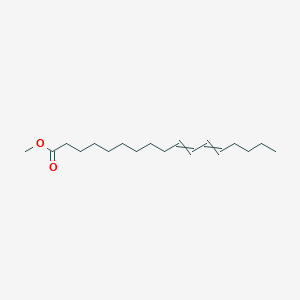

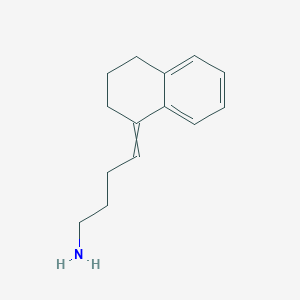
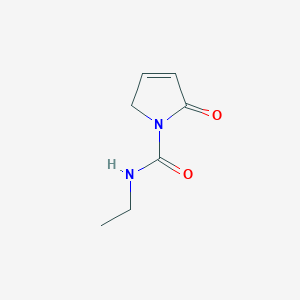
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
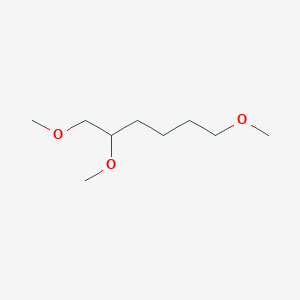
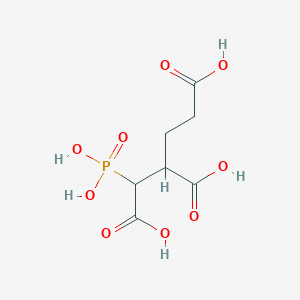
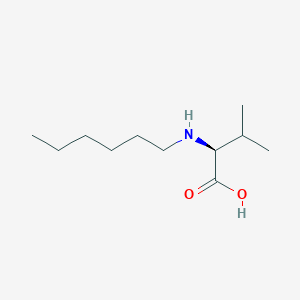
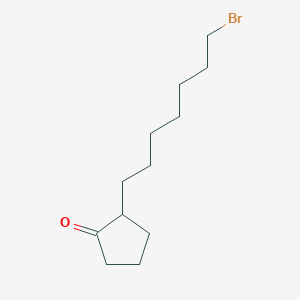

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
